Maropitant

Vue d'ensemble

Description

Maropitant est un antagoniste du récepteur de la neurokinine-1 (NK1) développé par Zoetis spécifiquement pour le traitement du mal des transports et des vomissements chez les chiens et les chats . Il a été approuvé par la FDA en 2007 pour une utilisation chez les chiens et en 2012 pour les chats . This compound est également connu sous son nom de marque, Cerenia . Il possède des effets analgésiques, anxiolytiques et anti-inflammatoires légers .

Applications De Recherche Scientifique

Antiemetic Use in Veterinary Medicine

Maropitant is widely used in dogs and cats to prevent vomiting due to various causes, including:

- Chemotherapy-Induced Nausea : this compound has been shown to be effective in reducing nausea and vomiting associated with chemotherapy in dogs .

- Motion Sickness : It is also utilized to manage motion sickness in pets, providing relief during travel .

Case Study : A randomized controlled trial involving 18 dogs demonstrated that this compound significantly reduced the incidence of vomiting after premedication with hydromorphone compared to a saline control group (0% vs. 67% vomiting) .

Neuropathic Pain Management

Recent studies have explored the analgesic properties of this compound, particularly in models of neuropathic pain. Research indicates that this compound can inhibit nociception and reduce mechanical allodynia in rats with neuropathic pain induced by chronic constriction injury (CCI). Key findings include:

- Effective Dosage : An intraperitoneal dose of 30 mg/kg was effective in reducing pain-related behaviors .

- Biomarker Modulation : this compound treatment resulted in decreased expression of oxidative stress markers and inflammatory cytokines, highlighting its potential as an adjunctive therapy for pain management .

| Study | Model | Dose | Key Findings |

|---|---|---|---|

| Niella et al. (2024) | Neuropathic Pain (Rats) | 30 mg/kg | Reduced nociception; decreased inflammatory markers |

Postoperative Nausea and Vomiting (PONV)

This compound has been evaluated for its effectiveness in preventing PONV in various surgical contexts. Studies indicate that it can reduce the need for additional antiemetics during the postoperative period.

Clinical Insight : A study indicated that this compound reduced overall isoflurane requirements during surgery without significantly affecting PONV incidence .

Transdermal Administration

Research into alternative administration routes for this compound, such as transdermal delivery systems, has shown promise. This method enhances compliance in feline patients who may resist oral or injectable forms .

| Administration Method | Efficacy | Advantages |

|---|---|---|

| Injectable | High | Quick onset |

| Oral | Moderate | Easy dosage |

| Transdermal | High | Improved compliance |

Potential Antitumor Effects

Emerging studies suggest that this compound may have antitumor properties due to its action on NK-1 receptors, which are implicated in tumor growth and metastasis. Further research is required to elucidate these effects fully.

Mécanisme D'action

- The NK1 receptor is involved in the central nervous system and plays a key role in vomiting . By inhibiting substance P (a neurotransmitter), maropitant acts as an anti-emetic .

- Specifically, motion sickness occurs when signals to the CRTZ originate from the inner ear , where motion is sensed by the fluid of the semicircular canals, causing overstimulation .

- Substance P is an emetogen (causing vomiting) and is found endogenously in the emetic center, chemoreceptor trigger zone, and vagal afferent nerves in the gastrointestinal tract .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Maropitant is a weak base and highly lipophilic . It belongs to the quinuclidine class . This compound acts by inhibiting the binding of substance P, a neuropeptide of the tachykinin family . Substance P is found in significant concentrations in the nuclei comprising the emetic center and is considered the key neurotransmitter involved in emesis .

Cellular Effects

This compound has been shown to reduce oxidative stress, endoplasmic reticulum stress, and neuroinflammation in rats with peripheral nerve injury . It affects the expression of neuronal markers and NK1r in the spinal cord of rats with neuropathic pain . This compound treatment post-neuropathy was capable of increasing MNT, the expression of antioxidant enzymes in the spinal cord, and inducing a positive modulation of oxidative stress, endoplasmic reticulum stress, and immune mediators .

Molecular Mechanism

This compound is a highly selective neurokinin 1 (NK1) receptor antagonist that blocks the action of substance P, a key neurotransmitter involved in emesis, in the central nervous system . This compound mimics substance P’s structure and binds the NK1 receptors so they cannot bind substance P, thus decreasing stimulation of the emetic center .

Temporal Effects in Laboratory Settings

This compound’s apparent elimination half-life in dogs is 7.75 hours after subcutaneous dosing at 1 mg/kg and 4.03 hours after one oral dose at 2 mg/kg . An accumulation ratio of 1.5 occurs after once-daily use for five consecutive days at 1 mg/kg given subcutaneously or 2 mg/kg given orally .

Dosage Effects in Animal Models

In a study, this compound was administered to cats at a dose of 1 mg/kg IV or SC q24h for 5 days . When administered PO or SC at 1 mg/kg 2 hours before administration of xylazine, this compound significantly reduced the mean number of emetic events by 90% (PO) or 76% (SC) .

Metabolic Pathways

The hepatic metabolism of this compound involves two cytochrome P450 isoenzymes in dogs: CYP3A12 (high capacity, low affinity) and CYP2D15 (low capacity, high affinity) . Twenty-one metabolites have been identified . The principal metabolite is a pharmacologically active product of hydroxylation .

Transport and Distribution

After oral administration, this compound is absorbed through the intestinal tract and is a substrate for efflux via the surface membrane by the multidrug transporter P-glycoprotein . P-glycoprotein actively secretes the absorbed drug back into the intestinal lumen, decreasing drug bioavailability . This compound is distributed into milk in dogs but has not been measured quantitatively .

Subcellular Localization

This compound, being a lipophilic compound, crosses the blood-brain barrier . In gerbils, the mean brain:plasma concentration ratio eight hours after subcutaneous injection of 1 mg/kg is 3.59 .

Méthodes De Préparation

. La voie de synthèse implique généralement les étapes suivantes :

- Formation du système cyclique de la quinuclidine.

- Introduction du groupe benzhydryle.

- Addition du groupe 5-tert-butyl-2-méthoxybenzyle .

Les méthodes de production industrielle impliquent l'optimisation de ces réactions pour la synthèse à grande échelle, garantissant un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Maropitant subit plusieurs types de réactions chimiques, notamment :

Oxydation : This compound peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de this compound.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur la molécule de this compound.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs . Les principaux produits formés à partir de ces réactions sont généralement des métabolites de this compound, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des antagonistes du récepteur NK1.

Biologie : Investigé pour ses effets sur divers processus biologiques, tels que l'inflammation et le stress oxydatif.

Médecine : Utilisé en médecine vétérinaire pour traiter le mal des transports et les vomissements chez les chiens et les chats.

Industrie : Utilisé dans le développement de nouveaux médicaments antiémétiques et autres produits pharmaceutiques.

Mécanisme d'action

This compound exerce ses effets en inhibant le réflexe de vomissement par le blocage des récepteurs NK1 situés dans le centre de vomissement médullaire . Cette inhibition empêche la liaison de la substance P, un neurotransmetteur clé impliqué dans l'émèse, aux récepteurs NK1 . This compound a un degré élevé de liaison aux protéines et une durée d'activité prolongée, pendant une période de 24 heures .

Comparaison Avec Des Composés Similaires

Maropitant est unique parmi les antagonistes des récepteurs NK1 en raison de sa haute sélectivité et de son efficacité dans le traitement du mal des transports et des vomissements chez les chiens et les chats . Des composés similaires comprennent :

Chlorpromazine : Un antiémétique utilisé pour les vomissements de médiation centrale.

Métoclopramide : Un autre antiémétique utilisé pour les vomissements induits de manière centrale et périphérique.

This compound s'est avéré avoir une efficacité similaire ou supérieure par rapport à ces composés pour les vomissements de médiation centrale .

Activité Biologique

Maropitant, a selective neurokinin-1 (NK1) receptor antagonist, is primarily recognized for its anti-emetic properties in veterinary medicine, particularly for dogs and cats. This compound exhibits a range of biological activities that extend beyond emesis suppression, including modulation of gastrointestinal motility, anti-inflammatory effects, and potential analgesic properties. This article explores these biological activities in detail, supported by research findings and case studies.

This compound functions by blocking the binding of substance P to NK1 receptors. Substance P is a neuropeptide involved in the transmission of pain and the emetic response. By inhibiting this pathway, this compound effectively prevents vomiting caused by various triggers, including chemotherapy and motion sickness.

Gastrointestinal Effects

Recent studies have indicated that this compound can influence gastrointestinal motility. Research conducted on mice demonstrated that this compound modulates neurogenic motility in the intestine. Specifically, it was found to decrease the amplitude of intestinal contractions while increasing their frequency at higher concentrations, suggesting a complex interaction with enteric nervous system signaling.

Table 1: Effects of this compound on Intestinal Motility

| Concentration (µM) | Effect on Motility | Observations |

|---|---|---|

| 0 | Baseline | Normal rhythmic contractions |

| 100 nM | Decreased amplitude | Increased frequency |

| 10 µM | Delayed transit | Significant decrease in geometric center value (Control: 8.29 ± 0.55, this compound: 5.78 ± 0.80; P<0.05) |

The delayed transit observed in vivo suggests that while this compound is effective as an anti-emetic, it may also induce gastrointestinal dysmotility at higher doses, complicating its use in certain clinical settings .

Anti-Inflammatory Properties

This compound has been shown to possess anti-inflammatory effects, particularly in models of acute pancreatitis. In a study involving BALB/c mice, this compound administration resulted in reduced inflammatory cell infiltration and lower levels of pro-inflammatory cytokines such as interleukin-6 (IL-6). This indicates that this compound may play a role in modulating inflammatory responses beyond its primary function as an anti-emetic.

Table 2: Impact of this compound on Inflammatory Markers

| Parameter | Control Group | This compound Group (8 mg/kg) |

|---|---|---|

| Plasma Amylase (U/L) | 300 ± 50 | 220 ± 30 |

| Plasma Lipase (U/L) | 150 ± 20 | 100 ± 15 |

| IL-6 Levels (pg/mL) | 50 ± 10 | 25 ± 5 |

These findings suggest that this compound could be beneficial in treating conditions characterized by inflammation .

Analgesic Potential

Emerging evidence indicates that this compound may serve as an adjunct analgesic in veterinary medicine. A study highlighted its efficacy in managing acute postoperative pain in dogs when used alongside traditional analgesics. The compound appears to reduce the requirement for opioids by blocking substance P, which is implicated in pain transmission pathways.

Case Study: Postoperative Pain Management

In a clinical trial involving dogs undergoing hemilaminectomy, this compound was administered postoperatively. Results showed a significant reduction in pain scores compared to baseline measurements, supporting its role as an effective adjunctive therapy.

Table 3: Pain Scores Pre- and Post-Maropitant Administration

| Time Point | Pain Score (0-10) |

|---|---|

| Pre-treatment | 7.5 ± 1.0 |

| Post-treatment | 3.0 ± 0.5 |

This reduction illustrates this compound's potential to enhance pain management strategies while minimizing opioid-related side effects .

Clinical Applications

This compound is widely utilized for:

- Prevention of vomiting associated with chemotherapy and motion sickness.

- Management of nausea and vomiting due to various underlying conditions.

- Adjunctive analgesia for postoperative pain relief.

Propriétés

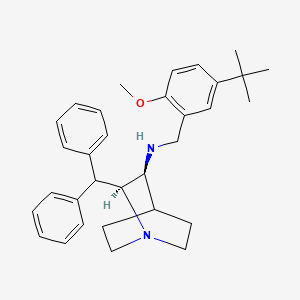

IUPAC Name |

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPCVMLFFSQFIX-CONSDPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057874 | |

| Record name | Maropitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147116-67-4 | |

| Record name | Maropitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147116-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maropitant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maropitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maropitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxy-phenyl)methyl]quinuclidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.267.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAROPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XE2T9H4DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.